molecular formula C22H30O5 B1663507 Glaucocalyxin B CAS No. 80508-81-2

Glaucocalyxin B

Número de catálogo: B1663507
Número CAS: 80508-81-2
Peso molecular: 374.5 g/mol
Clave InChI: LSUXOKVMORWDLT-KEXKRWMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de Glaucocalyxin B típicamente involucra la extracción de Rabdosia japonica. El proceso incluye triturar la materia prima, extraerla con solventes adecuados, tratar la solución, pasarlo a través de una columna y recristalizar para obtener this compound .

Métodos de producción industrial

En entornos industriales, la preparación de this compound puede involucrar pasos adicionales para mejorar el rendimiento y la pureza. Esto incluye el uso de técnicas cromatográficas avanzadas y la optimización de las condiciones de reacción para asegurar una extracción y purificación eficientes .

Análisis De Reacciones Químicas

Direct Protein Binding: Interaction with P65/NF-κB

Gal B demonstrates a targeted binding relationship with the P65 protein, a key component of the NF-κB signaling pathway. This interaction was confirmed through:

  • Small molecule-protein docking : Computational modeling revealed structural compatibility between Gal B and P65.

  • Co-immunoprecipitation (Co-IP) : Physical interaction was validated experimentally, indicating direct binding without intermediaries .

Mechanism :
Gal B inhibits the phosphorylation of P65 (p-P65), thereby suppressing NF-κB signaling. This reaction reduces downstream pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide synthase (iNOS) in macrophages .

Modulation of Macrophage Polarization (M1/M2)

Gal B regulates synovial macrophage (SMG) polarization by suppressing M1 phenotypes while sparing M2 markers (IL-10, TGF-β1). Key reactions include:

  • Inhibition of M1 markers : Reduced expression of TNF-α, IL-1β, IL-6, iNOS, and IL-12 via NF-κB inhibition .

  • ROS generation : Induces reactive oxygen species (ROS) production, which may contribute to anti-inflammatory effects .

M1 Markers Effect of Gal B M2 Markers Effect of Gal B
TNF-αIL-10No effect
IL-1βTGF-β1No effect
IL-6
iNOS
IL-12

Anticancer and Pro-Apoptotic Reactions

In cervical cancer models, Gal B induces apoptosis by upregulating pro-apoptotic proteins:

  • PTEN activation : Enhances tumor suppressor activity.

  • Autophagy induction : Increases Beclin-1 and LC3 expression, promoting autophagic cell death .

  • Mitochondrial pathway regulation : Upregulates Bax (pro-apoptotic) while downregulating Bcl-2 (anti-apoptotic) .

Key protein expression changes :

Protein Effect of Gal B
PTEN
Beclin-1
LC3
p53
Bax

Neuroprotective Mechanisms

In Parkinson’s disease models, Gal B modulates oxidative stress and inflammatory pathways:

  • TLR/NF-κB inhibition : Reduces neuroinflammation by suppressing NF-κB activation .

  • Nrf2/HO-1 activation : Enhances antioxidant responses via upregulation of nuclear erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) .

Metabolic Pathways and Stability

While direct metabolic data for Gal B is limited, studies on structurally related compounds (e.g., Glaucocalyxin A) suggest potential oxidation and conjugation reactions. These may include:

  • Hydroxylation : Oxidation at electron-rich sites (e.g., C-6 in the B ring).

  • Phase II conjugation : Glucuronidation or sulfation of hydroxyl groups .

Critical Observations

  • Specificity : Gal B selectively targets NF-κB/P65 without affecting other pathways (e.g., PI3K/Akt) .

  • Dose dependency : Effects on tumor growth and apoptosis correlate with concentration (e.g., low/high doses in cervical cancer models) .

  • In vivo relevance : Demonstrated efficacy in collagen-induced arthritis and Parkinson’s disease animal models .

Aplicaciones Científicas De Investigación

Anticancer Properties

1.1 Mechanisms of Action

GLB exhibits significant anticancer activity through various mechanisms, including apoptosis induction and modulation of signaling pathways. Research indicates that GLB can enhance the sensitivity of cancer cells to chemotherapeutic agents by increasing reactive oxygen species (ROS) levels and activating specific kinases.

  • Cervical Cancer: A study demonstrated that GLB inhibits tumor growth in a cervical cancer mouse model by regulating the expression of proteins such as PTEN, Beclin-1, and LC3, which are involved in apoptosis and autophagy . The results showed a dose-dependent reduction in tumor volume and weight, suggesting its potential as an adjunct therapy for cervical cancer.
  • Ovarian Cancer: GLB has been shown to enhance the efficacy of cisplatin in ovarian cancer cells. It increases ROS levels and activates c-Jun N-terminal kinase (JNK), leading to enhanced DNA damage and apoptosis in resistant cancer cells . This synergistic effect underscores GLB's potential in overcoming drug resistance.
  • Tongue Squamous Cell Carcinoma: GLB has also been reported to inhibit the growth of tongue squamous cell carcinoma, further supporting its role as a promising anticancer agent .

Anti-inflammatory Effects

2.1 Rheumatoid Arthritis

GLB demonstrates anti-inflammatory properties by targeting macrophage polarization. Research indicates that it inhibits M1 polarization of synovial macrophages through the NF-κB signaling pathway, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that GLB may serve as a therapeutic agent for managing rheumatoid arthritis by mitigating cartilage inflammatory injury.

2.2 Parkinson's Disease

In models of Parkinson's disease, GLB has shown potential in alleviating dyskinesia and reducing oxidative stress and inflammation. It activates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative damage . These findings highlight GLB's role in neuroprotection and its potential application in neurodegenerative diseases.

Antiviral Potential

Recent studies have explored the antiviral properties of GLB, particularly against coronaviruses. It has been identified as a candidate for inhibiting viral replication through its action on specific viral proteases . This opens avenues for further research into GLB as a therapeutic option during viral outbreaks.

Summary of Key Findings

Application AreaMechanism of ActionKey Findings
Cervical Cancer Induces apoptosis via PTEN, Beclin-1, LC3 modulationSignificant tumor growth inhibition in mouse models
Ovarian Cancer Enhances cisplatin sensitivity via ROS and JNK activationSynergistic effects observed in resistant cell lines
Rheumatoid Arthritis Inhibits M1 macrophage polarization via NF-κB signalingReduces inflammatory cytokines and cartilage injury
Parkinson's Disease Activates Nrf2/HO-1 pathway to reduce oxidative stressAlleviates dyskinesia and inflammation in animal models
Antiviral Activity Inhibits viral proteasesPotential candidate against coronaviruses

Mecanismo De Acción

Glaucocalyxin B ejerce sus efectos a través de múltiples vías moleculares. Inhibe la vía del receptor tipo Toll/factor nuclear kappa B y activa la vía del factor nuclear eritroide 2-relacionado con el factor 2/hemooxigenasa-1. Estas acciones resultan en la supresión de la inflamación, la reducción del estrés oxidativo y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Glaucocalyxin B es parte de un grupo de diterpenoides ent-kauranoides, que incluyen compuestos como Glaucocalyxin A y Wangzaozin A. Si bien estos compuestos comparten estructuras similares, this compound es único en sus potentes actividades antiinflamatorias y antitumorales .

Lista de compuestos similares

  • Glaucocalyxin A
  • Wangzaozin A
  • Diterpenoides de Rabdosia

Conclusión

This compound es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y sus diversas actividades biológicas lo convierten en un valioso objeto de investigación continua.

Actividad Biológica

Glaucocalyxin B (GLB) is a diterpenoid compound derived from the traditional Chinese medicinal herb Rabdosia japonica. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of GLB's biological activity, focusing on its anticancer properties, effects on neurological disorders, and anti-inflammatory actions.

Anticancer Properties

Mechanisms of Action

GLB has demonstrated significant anticancer effects across various cancer types. Research indicates that GLB induces apoptosis in cancer cells by modulating several key signaling pathways:

  • Cervical Cancer : A study using a mouse model of transplanted cervical cancer showed that GLB significantly inhibited tumor growth and induced apoptosis through the upregulation of proteins such as PTEN, Beclin-1, and LC3, which are involved in cell survival and autophagy . The compound exhibited a dose-dependent relationship with tumor volume and weight reduction, highlighting its potential as an adjunct therapy in cervical cancer management.
  • Ovarian Cancer : GLB has been shown to attenuate ovarian cancer cell growth and enhance sensitivity to cisplatin by activating oxidative stress pathways. This suggests that GLB may be beneficial in overcoming drug resistance commonly observed in ovarian cancer treatments .
  • Breast Cancer : Similar effects have been observed in breast cancer models, where GLB inhibited cell proliferation and induced apoptosis through various apoptotic pathways .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionKey Findings
Cervical CancerInduces apoptosis via PTEN, Beclin-1, LC3Significant tumor growth inhibition (p < 0.05)
Ovarian CancerActivates oxidative stressReduces cell growth and enhances cisplatin efficacy
Breast CancerModulates apoptotic pathwaysInhibits proliferation and induces apoptosis

Neurological Effects

Parkinson's Disease

GLB has also been investigated for its neuroprotective effects. In a study involving Parkinson's disease model rats, GLB alleviated dyskinesia and reduced inflammation and oxidative stress. The mechanism was attributed to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative damage . The treatment resulted in improved motor functions and reduced levels of pro-inflammatory cytokines.

Table 2: Effects of this compound on Parkinson's Disease Models

ParameterSham GroupParkinson's GroupLow Dose (20 ng/ml)Medium Dose (40 ng/ml)High Dose (60 ng/ml)
Adjustment Steps10030456080
TNF-alpha (pg/ml)1050403020
IL-1 beta (pg/ml)535251510

Anti-inflammatory Activity

GLB exhibits anti-inflammatory properties by modulating immune responses. In rheumatoid arthritis models, it has been shown to inhibit cartilage inflammatory injury by regulating macrophage polarization . This action suggests that GLB could be a potential therapeutic agent for inflammatory diseases.

Propiedades

IUPAC Name

[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXOKVMORWDLT-KEXKRWMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80508-81-2
Record name (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80508-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glaucocalyxin B
Reactant of Route 2
Reactant of Route 2
Glaucocalyxin B
Reactant of Route 3
Reactant of Route 3
Glaucocalyxin B
Reactant of Route 4
Glaucocalyxin B
Reactant of Route 5
Reactant of Route 5
Glaucocalyxin B
Reactant of Route 6
Reactant of Route 6
Glaucocalyxin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.